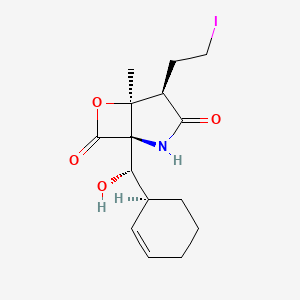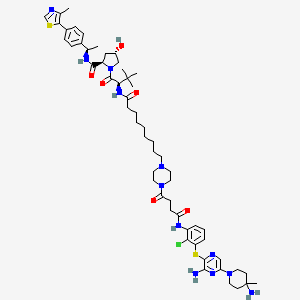
SHP2 protein degrader-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dégradeur de protéine SHP2-2, également connu sous le nom de SHP2-D26, est une chimère de ciblage de la protéolyse (PROTAC) conçue pour cibler et dégrader la protéine SHP2. SHP2, une protéine tyrosine phosphatase codée par le gène PTPN11, joue un rôle crucial dans divers processus cellulaires, notamment la prolifération, la différenciation et la survie cellulaires. La dégradation de SHP2 est apparue comme une stratégie thérapeutique prometteuse, en particulier dans le traitement du cancer, en raison de son implication dans de multiples voies de signalisation oncogéniques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du dégradeur de protéine SHP2-2 implique la conception et la création d'une molécule bifonctionnelle qui relie un ligand de ciblage de SHP2 à un ligand de ligase E3. La voie de synthèse comprend généralement :
Étape 1 : Synthèse du ligand de ciblage de SHP2, qui est souvent dérivé d'inhibiteurs connus de SHP2.
Étape 2 : Synthèse du ligand de ligase E3, qui peut être dérivé de molécules comme la thalidomide ou ses analogues.
Étape 3 : Liaison des deux ligands via un lieur approprié pour former la molécule PROTAC finale.
Méthodes de production industrielle : La production industrielle du dégradeur de protéine SHP2-2 impliquerait une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend :
Optimisation des conditions de réaction : telles que la température, le solvant et le temps de réaction.
Techniques de purification : comme la chromatographie pour isoler le produit final.
Contrôle de la qualité : mesures pour assurer la cohérence et l'efficacité du composé produit.
Analyse Des Réactions Chimiques
Types de réactions : Le dégradeur de protéine SHP2-2 subit plusieurs réactions clés :
Ubiquitination : Le composé facilite l'ubiquitination de SHP2, le marquant pour la dégradation par le protéasome.
Dégradation protéasomale : La protéine SHP2 ubiquitinée est reconnue et dégradée par le protéasome.
Réactifs et conditions courants :
Réactifs : Ligands de ligase E3, ligands de ciblage de SHP2 et lieurs appropriés.
Conditions : Des conditions de réaction douces sont généralement utilisées pour maintenir l'intégrité de la molécule bifonctionnelle.
Principaux produits :
- Le produit principal de ces réactions est la protéine SHP2 dégradée, ce qui entraîne l'inhibition des voies de signalisation médiées par SHP2 .
4. Applications de recherche scientifique
Le dégradeur de protéine SHP2-2 a une large gamme d'applications de recherche scientifique :
Recherche sur le cancer : Il est utilisé pour étudier le rôle de SHP2 dans divers cancers et pour développer des thérapies anticancéreuses ciblées
Études de transduction du signal : Le composé aide à comprendre les voies de signalisation régulées par SHP2, telles que les voies RAS-ERK1/2, PI3K-AKT et JAK-STAT.
Développement de médicaments : Le dégradeur de protéine SHP2-2 sert de composé principal pour développer de nouveaux médicaments ciblant SHP2.
5. Mécanisme d'action
Le mécanisme d'action du dégradeur de protéine SHP2-2 implique :
Applications De Recherche Scientifique
SHP2 protein degrader-2 has a wide range of scientific research applications:
Cancer Research: It is used to study the role of SHP2 in various cancers and to develop targeted cancer therapies
Signal Transduction Studies: The compound helps in understanding the signaling pathways regulated by SHP2, such as the RAS-ERK1/2, PI3K-AKT, and JAK-STAT pathways.
Drug Development: this compound serves as a lead compound for developing new therapeutics targeting SHP2.
Mécanisme D'action
The mechanism of action of SHP2 protein degrader-2 involves:
Comparaison Avec Des Composés Similaires
Le dégradeur de protéine SHP2-2 est unique par rapport aux autres inhibiteurs de SHP2 en raison de sa capacité à induire la dégradation de SHP2 plutôt que de simplement inhiber son activité. Des composés similaires comprennent :
Le dégradeur de protéine SHP2-2 se distingue par sa forte puissance et son efficacité dans la dégradation de SHP2, ce qui en fait un outil précieux dans la recherche sur le cancer et le développement de thérapies .
Propriétés
Formule moléculaire |
C56H79ClN12O6S2 |
|---|---|
Poids moléculaire |
1115.9 g/mol |
Nom IUPAC |
(2R,4S)-1-[(2R)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H79ClN12O6S2/c1-36(38-17-19-39(20-18-38)49-37(2)61-35-76-49)62-52(74)42-32-40(70)34-69(42)54(75)50(55(3,4)5)65-45(71)16-11-9-7-8-10-12-25-66-28-30-68(31-29-66)47(73)22-21-46(72)63-41-14-13-15-43(48(41)57)77-53-51(58)64-44(33-60-53)67-26-23-56(6,59)24-27-67/h13-15,17-20,33,35-36,40,42,50,70H,7-12,16,21-32,34,59H2,1-6H3,(H2,58,64)(H,62,74)(H,63,72)(H,65,71)/t36-,40+,42-,50+/m1/s1 |
Clé InChI |
XJSPAQRZSJUBLB-ISSNAGQGSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@@H](C)NC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S)-6-amino-4-hydroxy-2-phenyl-6,7-dihydropyrazolo[4,3-b]pyridin-5-one](/img/structure/B10821759.png)
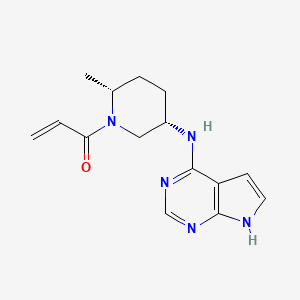

![3-(3,4-Dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)-3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]propanoic acid](/img/structure/B10821780.png)
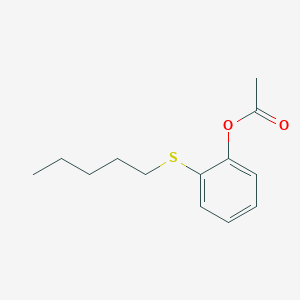

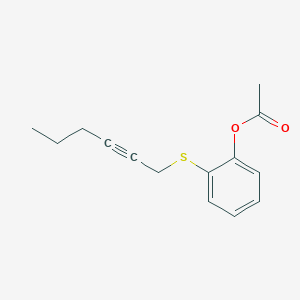

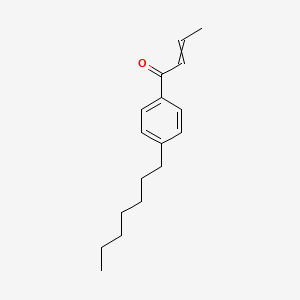
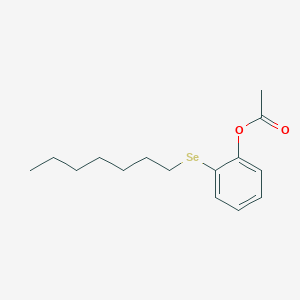

![2-[(5R,8S,12R,13R,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821815.png)
